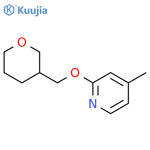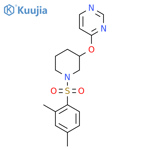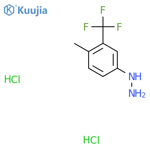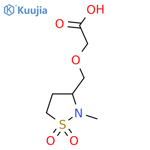1,3-ジアゼパン
1,3-Diazepanes are a class of heterocyclic compounds characterized by the presence of a seven-membered ring with one nitrogen atom in the 1-position and another nitrogen atom in the 3-position. These compounds exhibit diverse chemical properties due to their unique structure and functional groups.
Structurally, 1,3-diazepanes can be derived from various precursors through different synthetic routes such as condensation reactions, amidation processes, or ring-closing metathesis. Their stability and reactivity make them valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Due to their potential pharmacological activities, 1,3-diazepanes have been explored for various applications including but not limited to pain management, anti-inflammatory effects, and neuroprotective properties. They often feature high lipophilicity and good drug-like properties, facilitating their penetration through biological membranes and binding to specific targets.
The synthesis of 1,3-diazepanes requires careful control over reaction conditions to ensure the formation of the desired product with minimal side products. Characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structural purity and identity.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
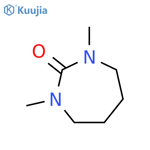 |
2H-1,3-Diazepin-2-one,hexahydro-1,3-dimethyl- | 16597-38-9 | C7H14N2O |
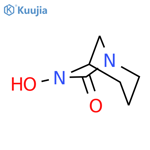 |
1,6-Diazabicyclo[3.2.1]octan-7-one,6-hydroxy- | 396730-33-9 | C6H10N2O2 |
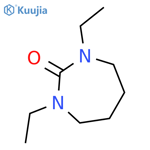 |
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro- | 78382-95-3 | C9H18N2O |
 |
1,3-Diazepane-2-thione | 5700-04-9 | C5H10N2S |
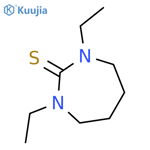 |
2H-1,3-Diazepine-2-thione, 1,3-diethylhexahydro- | 89863-05-8 | C9H18N2S |
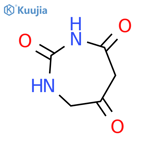 |
1,3-Diazepane-2,4,6-trione | 338756-68-6 | C5H6N2O3 |
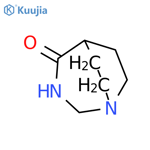 |
1,3-diazabicyclo3.2.2nonan-4-one | 89851-63-8 | C7H12N2O |
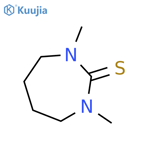 |
2H-1,3-Diazepine-2-thione,hexahydro-1,3-dimethyl- | 16597-36-7 | C7H14N2S |
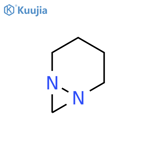 |
1,6-Diazabicyclo[4.1.0]heptane | 59204-83-0 | C5H10N2 |
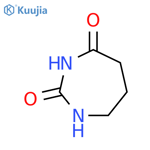 |
1,3-diazepane-2,4-dione | 75548-99-1 | C5H8N2O2 |
関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
推奨される供給者
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
